3-Butyl-3-ethyl-N-hydroxydecanamide
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Overview
Description
3-Butyl-3-ethyl-N-hydroxydecanamide is an organic compound with the molecular formula C16H33NO2. It is a member of the hydroxamic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-ethyl-N-hydroxydecanamide typically involves the reaction of a decanoic acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-ethyl-N-hydroxydecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxamic acids.
Scientific Research Applications
3-Butyl-3-ethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Butyl-3-ethyl-N-hydroxydecanamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety can chelate metal ions, inhibiting the activity of these enzymes. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxydecanamide
- 3-Cyclohexyl-N-hydroxypropanamide
- N-Hydroxycyclobutanecarboxamide
Uniqueness
3-Butyl-3-ethyl-N-hydroxydecanamide is unique due to its specific structural features, such as the butyl and ethyl substituents on the decanamide backbone. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other hydroxamic acids .
Properties
CAS No. |
88332-52-9 |
---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-butyl-3-ethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-7-9-10-11-13-16(6-3,12-8-5-2)14-15(18)17-19/h19H,4-14H2,1-3H3,(H,17,18) |
InChI Key |
HCOAPURSRFJSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)(CCCC)CC(=O)NO |
Origin of Product |
United States |
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